methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate
Description
Methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate is a halogenated pyridine derivative featuring a methyl ester group at the 2-position, bromo and chloro substituents at the 3- and 6-positions, respectively, and a methyl group at the 5-position. The bromo and chloro groups enhance reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl ester provides stability and synthetic versatility for further functionalization .
Properties
CAS No. |
1211518-51-2 |
|---|---|
Molecular Formula |
C8H7BrClNO2 |
Molecular Weight |
264.50 g/mol |
IUPAC Name |
methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrClNO2/c1-4-3-5(9)6(8(12)13-2)11-7(4)10/h3H,1-2H3 |
InChI Key |
HERFOVHRCJRVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)C(=O)OC)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate typically involves the bromination and chlorination of a pyridine derivative. One common method starts with 2-amino-5-bromo-6-methylpyridine, which undergoes chlorination to introduce the chlorine atom at the 6-position. The resulting compound is then esterified to form the carboxylate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination reactions under controlled conditions. The use of bromotrimethylsilane and chlorinating agents like thionyl chloride or phosphorus pentachloride is common. These reactions are typically carried out in organic solvents such as dichloromethane or chloroform to ensure high yields and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution. The reactivity depends on the position of the halogens and reaction conditions.
Key Findings:
-
Solvent-Dependent Regioselectivity : In polar aprotic solvents like DMF, nucleophilic attack occurs preferentially at the 6-chloro position due to enhanced stabilization of transition states . For example, reactions with methoxide or thiolate anions in DMF yield >97% substitution at the 6-position .
-
Reagents : Sodium methoxide, potassium tert-butoxide, or arylthiols are commonly used. Reactions with methylamine in DMF at 60°C achieve 90% yield for 6-methylamino derivatives .
Table 1: Substitution Reactions
| Position | Nucleophile | Solvent | Temperature | Yield | Product |
|---|---|---|---|---|---|
| 6-Cl | CH₃NH₂ | DMF | 60°C | 90% | 6-methylamino derivative |
| 5-Br | ArB(OH)₂ | THF | 80°C | 85% | Suzuki-coupled biaryl |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom undergoes Suzuki-Miyaura coupling with arylboronic acids, forming biaryl structures.
Reaction Conditions:
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) or Pd(PPh₃)₄ .
-
Scope : Arylboronic acids with electron-donating or withdrawing groups react efficiently (yields: 75–92%) .
Example Reaction:
Ester Hydrolysis and Functionalization
The methyl ester group is hydrolyzed under alkaline conditions to form carboxylic acids, enabling further derivatization.
Hydrolysis Conditions:
Table 2: Ester Reactivity
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Hydrolysis | NaOH/MeOH/H₂O | Carboxylic acid | Intermediate for amides |
| Reduction | LiAlH₄ | Alcohol | Synthesis of hydroxamic acids |
Reduction Reactions
The cyano group (if present in analogs) is reduced to amines using catalysts like Raney nickel or LiAlH₄.
Mechanistic Considerations
Scientific Research Applications
Pharmaceutical Applications
MBMC serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are studied for their potential therapeutic effects, particularly in the treatment of neurological disorders and as anti-cancer agents.
Key Findings:
- Dopamine Receptor Antagonists: Research indicates that derivatives of MBMC can act on dopamine D2 and D3 receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease. For example, a derivative of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid has shown promise as a potent antagonist for these receptors .
- Antiemetic Agents: Compounds derived from MBMC have been explored for their antiemetic properties, targeting serotonin receptors (5-HT3), which play a role in nausea and vomiting control .
Agrochemical Applications
The compound is also significant in the agrochemical industry, particularly as a precursor for herbicides and pesticides.
Key Findings:
- Herbicide Development: MBMC derivatives are utilized in the synthesis of herbicides that target specific weed species without harming crops. For instance, chlorinated pyridine derivatives are known to exhibit herbicidal activity against broadleaf weeds while being safe for use in cotton and soybean cultivation .
- Pesticide Formulations: The compound's structure allows it to be modified into various pesticide formulations that enhance crop protection against pests while minimizing environmental impact.
Material Science Applications
In material science, MBMC is investigated for its potential use in developing new materials with specific properties.
Key Findings:
- Polymeric Materials: Research has indicated that incorporating MBMC into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of advanced composites used in aerospace and automotive industries.
- Electronic Materials: The compound's electronic properties make it a candidate for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Studies
Mechanism of Action
The mechanism of action of methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to molecular targets, making it a potent bioactive compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other pyridine derivatives enable comparative analysis of reactivity, stability, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity: The bromo and chloro substituents in this compound make it more reactive in nucleophilic aromatic substitution compared to non-halogenated analogs like 2-bromo-3-methylpyridine . The methyl ester group at position 2 improves stability under basic conditions compared to the free carboxylic acid derivative (CAS 434319-41-2), which is prone to decarboxylation .
Applications :
- Unlike methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (used in agrochemicals due to CF₃), the target compound’s methyl and halogen groups are tailored for pharmaceutical intermediates, particularly in kinase inhibitor synthesis .
Synthetic Utility :
- The 5-methyl group sterically hinders electrophilic attacks at adjacent positions, directing reactivity to the 3-bromo and 6-chloro sites—a feature absent in simpler analogs like 2-bromo-3-methylpyridine .
Research Findings and Trends
Recent studies highlight the compound’s role in medicinal chemistry:
- Drug Discovery : Its halogenated pyridine core is a key motif in inhibitors targeting EGFR (epidermal growth factor receptor), with the methyl ester facilitating prodrug strategies .
- Material Science : Derivatives of this compound exhibit luminescent properties when complexed with transition metals, suggesting applications in OLEDs .
Biological Activity
Methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
This compound features a pyridine ring substituted with bromine and chlorine atoms, along with a carboxylate group. The presence of these halogens can significantly influence the compound's reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study assessing various pyridine derivatives found that compounds with halogen substituents demonstrated enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Bacillus subtilis | 2.33 - 156.47 |
The minimum inhibitory concentration (MIC) values suggest that this compound could be effective in treating infections caused by resistant bacterial strains.
2. Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi ranged from 16.69 to 78.23 µM, indicating moderate antifungal efficacy .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, such as enzymes or receptors involved in microbial growth and proliferation. The halogen substituents may enhance binding affinity or alter the conformational dynamics of these targets, leading to increased biological activity.
Case Study: Antimicrobial Evaluation
A recent study evaluated the antimicrobial properties of this compound alongside other pyridine derivatives. The results demonstrated that this compound had significant inhibitory effects on various pathogenic bacteria, with specific emphasis on its potential use as an alternative therapeutic agent in antibiotic-resistant infections .
Research on Structural Variants
Further investigations into structural variants of pyridine derivatives have revealed that modifications at different positions can lead to varied biological activities. For instance, compounds with additional functional groups or altered halogen placements exhibited different levels of antimicrobial efficacy .
Q & A
Q. What role does this compound play in medicinal chemistry scaffold development?
- Methodological Answer : Its pyridine core serves as a building block for kinase inhibitors (e.g., p38 MAPK inhibitors) and antimicrobial agents. Structure-activity relationship (SAR) studies involve substituting the ester with amides or heterocycles, as seen in analogues like PF-01247324 (CAS RN: [N/A]) .
Data Contradiction Analysis
Q. Why do yields vary in esterification steps across literature reports?
- Resolution : Discrepancies arise from differences in base selection (e.g., pyridine vs. triethylamine) and solvent polarity. For example, methyl 2-bromo-6-methylpyridine-4-carboxylate (CAS RN: [884494-71-7]) achieves 75–85% yields with anhydrous THF but <60% in dichloromethane due to side reactions .
Q. How to reconcile conflicting HPLC purity data for commercial samples?
- Resolution : Purity claims (e.g., ≥95% vs. ≥98%) depend on column type and detection wavelength. Independent validation using a C18 column at 254 nm ensures consistency, as impurities like dehalogenated byproducts absorb differentially .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 279.10 g/mol (estimated) | |
| Purity (HPLC) | ≥95% (C18, acetonitrile/water) | |
| Melting Point | 30–35°C (analogue) | |
| Stability (pH 7, 25°C) | >95% intact over 24 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
